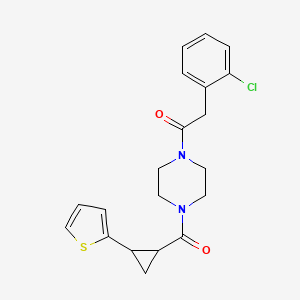
2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H21ClN2O2S and its molecular weight is 388.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₉H₁₉ClN₂O₂S
- Molecular Weight : 344.8 g/mol
This compound features a chlorophenyl group, a piperazine ring, and a thiophene moiety, contributing to its diverse biological activities.
Biological Activity Overview
Research has indicated that this compound exhibits significant antimicrobial and anticancer properties. The following sections detail these activities based on various studies.
Antimicrobial Activity
A study focusing on related compounds demonstrated that derivatives of piperazine with halogen substitutions exhibited notable antimicrobial effects. The synthesized compounds were evaluated using the tube dilution technique, revealing that certain analogs showed activity comparable to standard antibiotics like ciprofloxacin and fluconazole .
Anticancer Activity
The anticancer potential of this compound was assessed through in vitro assays, particularly the MTT assay. Compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. Notably, compounds with piperazine substitutions were shown to suppress T cell proliferation, indicating a mechanism that may enhance anticancer efficacy .
Case Studies and Research Findings
- Molecular Docking Studies :
- Synthesis and Characterization :
- In Vivo Studies :
Data Tables
Here is a summary of biological activity data related to this compound:
| Activity Type | Assay Method | Results Summary |
|---|---|---|
| Antimicrobial | Tube Dilution Technique | Comparable activity to ciprofloxacin |
| Anticancer | MTT Assay | Significant cytotoxicity against cancer cells |
| Molecular Docking | Schrodinger Software | High binding affinity with target proteins |
科学研究应用
Antidepressant Activity
Research has indicated that compounds with similar structural features to 2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone exhibit antidepressant effects. A study on piperazine derivatives demonstrated significant serotonin reuptake inhibition, suggesting that this compound may also possess similar antidepressant properties .
Antimicrobial Properties
The presence of the thiophene group in the compound has been associated with antimicrobial activity. Studies on related compounds have shown effectiveness against various bacterial strains, indicating that further exploration of this compound's antimicrobial potential could be beneficial .
CNS Disorders
Given its structural attributes, the compound may have implications in treating central nervous system disorders. It has been suggested that piperazine derivatives can influence neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression .
Case Studies
Future Research Directions
Research into this compound should focus on:
- In Vivo Studies : Comprehensive studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Detailed investigations into how the compound interacts with neurotransmitter systems.
- Broader Biological Screening : Exploration of additional pharmacological effects beyond those currently documented.
属性
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S/c21-17-5-2-1-4-14(17)12-19(24)22-7-9-23(10-8-22)20(25)16-13-15(16)18-6-3-11-26-18/h1-6,11,15-16H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZGYAHXUCKMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2Cl)C(=O)C3CC3C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














